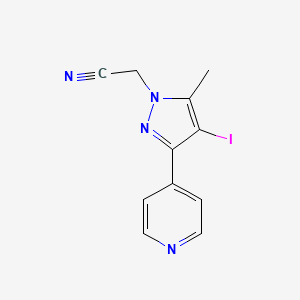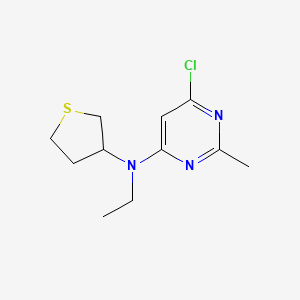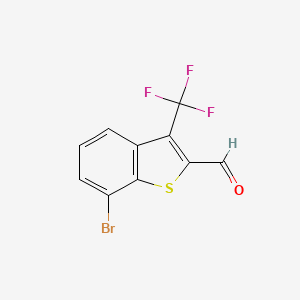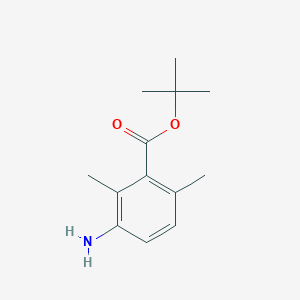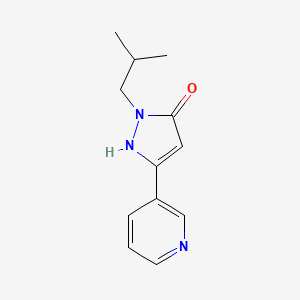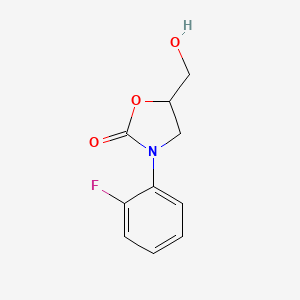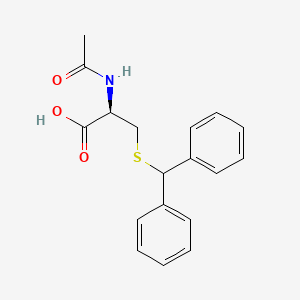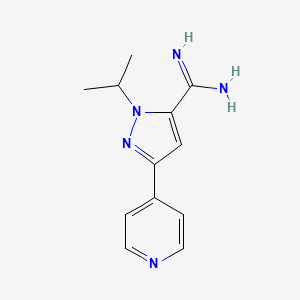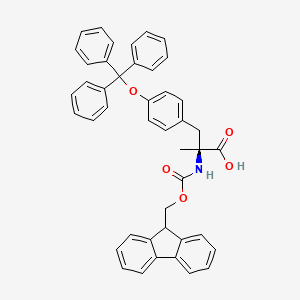
(Z)-N'-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide is a complex organic compound that features a unique structure incorporating a tetrahydro-2H-thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with methylamine under controlled conditions to form the intermediate. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in antimicrobial and anticonvulsant activities. Research has indicated that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound’s derivatives have been studied for their potential anticonvulsant properties. These studies suggest that the compound could be used in the development of new treatments for epilepsy and other neurological disorders .
Industry
Industrially, (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of bacteria and fungi. In anticonvulsant applications, the compound may modulate neurotransmitter activity or ion channel function, thereby reducing the occurrence of seizures .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-ylamine: A precursor in the synthesis of (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide.
Thiazoles and Selenazoles: Compounds with similar antimicrobial and anticonvulsant activities.
Uniqueness
(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide stands out due to its unique combination of a tetrahydro-2H-thiopyran ring and an acetimidamide group. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C8H17N3OS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N'-hydroxy-2-[methyl(thian-4-yl)amino]ethanimidamide |
InChI |
InChI=1S/C8H17N3OS/c1-11(6-8(9)10-12)7-2-4-13-5-3-7/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI Key |
GWPPOWKZWZSEOP-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C/C(=N/O)/N)C1CCSCC1 |
Canonical SMILES |
CN(CC(=NO)N)C1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
